2-(1H-benzimidazol-2-ylthio)-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide
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Overview
Description
2-(1H-benzimidazol-2-ylthio)-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a furan ring through a propenylidene bridge, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylthio)-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carbon disulfide, followed by cyclization. The resulting benzimidazole is then functionalized with a thio group.
The next step involves the preparation of the furan-containing aldehyde, which is then condensed with the benzimidazole derivative under basic conditions to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylthio)-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenylidene bridge to a saturated alkyl chain.
Substitution: The thio group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced alkyl derivatives, and various substituted benzimidazole derivatives.
Scientific Research Applications
2-(1H-benzimidazol-2-ylthio)-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. The furan ring and propenylidene bridge enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. This multi-faceted mechanism makes it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-ylthio)acetic acid: Similar structure but lacks the furan ring and propenylidene bridge.
2-(1H-benzimidazol-2-yl)phenol: Contains a phenol group instead of the thio group and furan ring.
2-(1H-benzimidazol-2-yl)ethanone oxime: Features an oxime group instead of the thio group and furan ring.
Uniqueness
The uniqueness of 2-(1H-benzimidazol-2-ylthio)-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide lies in its combination of the benzimidazole and furan moieties, linked by a propenylidene bridge. This structure provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry.
Properties
Molecular Formula |
C16H14N4O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C16H14N4O2S/c21-15(20-17-9-3-5-12-6-4-10-22-12)11-23-16-18-13-7-1-2-8-14(13)19-16/h1-10H,11H2,(H,18,19)(H,20,21)/b5-3+,17-9+ |
InChI Key |
NMWGDEUXGXAXQG-AHEHSYJASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC=CC3=CC=CO3 |
Origin of Product |
United States |
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